Product packaging for BDP FL alkyne(Cat. No.:)

BDP FL alkyne

Cat. No.: B605988
M. Wt: 329.2 g/mol
InChI Key: MNNMNNMEHKMADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BDP FL alkyne is a borondipyrromethene (BODIPY) dye featuring a terminal alkyne group, designed for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry with azide-bearing compounds to form stable triazole rings . This bright, photostable fluorophore is an excellent analog of BODIPY FL alkyne that emits in the fluorescein (FAM) channel but with superior photostability compared to FAM, maintaining similar brightness levels . With excitation and emission maxima at 503 nm and 509 nm respectively, and an exceptionally high fluorescence quantum yield of 0.97 , this reagent provides intense fluorescence signals for sensitive detection applications. The compound exhibits remarkable photostability, making it ideal for prolonged imaging sessions where other fluorophores would photobleach . The terminal alkyne group enables efficient conjugation with azide-modified molecules via copper-catalyzed click chemistry, facilitating the labeling of various biomolecules and synthetic compounds . This compound has been implemented in advanced research protocols including fluorescence microscopy of cellular components and bioorthogonal fluorescence-based assays for tracking antimicrobial uptake in bacteria . The reagent is supplied as an orange solid with high purity (typically ≥95% by HPLC-MS and NMR) and offers good solubility in organic solvents including DMF, DMSO, and dichloromethane, though it has limited solubility in water . This product is For Research Use Only. Not intended for diagnostic or therapeutic use in humans. SPECIFICATIONS: • CAS Number: 302795-84-2 • Chemical Formula: C₁₇H₁₈BF₂N₃O • Molecular Weight: 329.15 g/mol • Extinction Coefficient: 92,000 L·mol⁻¹·cm⁻¹ • Spectral Properties: λₐᵦₛ ₘₐₓ 503 nm, λₑₘ ₘₐₓ 509 nm • Fluorescence Quantum Yield: 0.97 • Storage: Store at -20°C in the dark; stable for 24 months

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18BF2N3O B605988 BDP FL alkyne

Properties

IUPAC Name

3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-prop-2-ynylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BF2N3O/c1-4-9-21-17(24)8-7-14-5-6-15-11-16-12(2)10-13(3)22(16)18(19,20)23(14)15/h1,5-6,10-11H,7-9H2,2-3H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNNMNNMEHKMADE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NCC#C)C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational Role As a Bioorthogonal Chemical Handle

The term "bioorthogonal chemistry" refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The alkyne group on the BDP FL alkyne molecule serves as a "handle" for such reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". nih.govantibodies.com

This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne on the BDP FL molecule and an azide (B81097) group on a target biomolecule. broadpharm.com Researchers can introduce azide groups onto specific proteins, nucleic acids, or other molecules of interest within a cell. nih.gov The subsequent addition of this compound allows for the selective attachment of the fluorescent dye to these azide-modified biomolecules. antibodies.comaxispharm.com This process enables the precise labeling and subsequent visualization or analysis of the targeted components within a complex cellular environment. nih.govaxispharm.com

The bioorthogonal nature of the alkyne handle is crucial for its application in living cells. The alkyne and azide groups are largely absent in biological systems, ensuring that the labeling reaction is highly selective and does not interfere with the normal functions of the cell. nih.gov This specificity is a significant advantage over other labeling methods that may be less precise or cause cellular toxicity.

Significance As a Fluorescent Reporter in Advanced Bioimaging

Alkyne Functionalization Approaches for BDP FL

The method used to introduce an alkyne handle onto the BDP FL scaffold dictates the type of click chemistry reaction it can participate in and ultimately affects its application. The two primary approaches involve the synthesis of terminal alkyne derivatives for copper-catalyzed reactions and cycloalkyne derivatives for strain-promoted, copper-free reactions.

Terminal alkyne derivatives of BDP FL are designed for use in the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. jenabioscience.com this compound is a bright, photostable borondipyrromethene dye that emits in the fluorescein (FAM) channel. lumiprobe.com Unlike fluorescein, BDP FL exhibits exceptional photostability and a high fluorescence quantum yield. antibodies.com

The synthesis of these derivatives typically involves coupling an activated BDP FL core, often a carboxylic acid derivative, with a small linker molecule that contains a terminal alkyne and a reactive amine. This modular approach allows for precise control over the final structure. These terminal alkyne-functionalized dyes can then be conjugated with a wide array of azide-containing molecules through CuAAC. lumiprobe.comantibodies.com While highly efficient, the requirement for a copper catalyst can be a limitation in living systems due to potential cytotoxicity, which has driven the development of copper-free alternatives. acs.org

Table 1: Properties of a Typical BDP FL Terminal Alkyne Derivative Data compiled from multiple sources. antibodies.combroadpharm.com

PropertyValue
Molecular FormulaC17H18BF2N3O
Molecular Weight329.15 g/mol
Excitation Maximum (λex)503 nm
Emission Maximum (λem)509 nm
Molar Extinction Coefficient92,000 M-1cm-1
Fluorescence Quantum Yield0.97
AppearanceOrange solid
SolubilityGood in organic solvents (DMF, DMSO, Dichloromethane)

To circumvent the need for copper catalysts, BDP FL has been derivatized with strained cycloalkynes for use in strain-promoted azide-alkyne cycloaddition (SPAAC). acs.org This bioorthogonal reaction is driven by the relief of ring strain in the cycloalkyne, allowing it to react spontaneously with azides. lumiprobe.com

Commonly used cycloalkynes for derivatizing BDP FL include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN). rsc.orgbroadpharm.com BDP FL-DBCO conjugates, for instance, are widely used for copper-free labeling of azide-tagged biomolecules in living cells. lumiprobe.commedchemexpress.comlumiprobe.com

Recent research has focused on developing novel cycloalkynes to optimize the balance between reaction kinetics and biological stability. Studies have shown that while highly reactive cycloalkynes like DBCO and BCN are effective, they can exhibit significant nonspecific binding within the intracellular environment, leading to higher background signals in imaging applications. rsc.org In a direct comparison, DBCO-BDP FL showed greater nonspecific intracellular labeling than BCN-BDP FL, which is consistent with the generally higher reactivity of DBCO. rsc.org

To address this, new heterocycle-fused cycloalkynes have been developed. One such example is the azacyclononyne derivative BT9N, which, when conjugated to BDP FL (BT9N-BDP FL), displays significantly slower SPAAC kinetics compared to DBCO and BCN derivatives. rsc.org However, this slower reactivity proves advantageous for intracellular bioorthogonal conjugation, as it results in minimal nonspecific binding and increased tolerance to endogenous thiols. rsc.org Similarly, another stable, isocoumarin-fused azacyclononyne (IC9N-BDP-FL) has demonstrated applicability for in vitro bioconjugation and visualization of azido-labeled DNA and glycans. acs.org These findings highlight the critical role of the cycloalkyne core in achieving high specificity in bioimaging studies. rsc.org

Table 2: Comparison of BDP FL Cycloalkyne Derivatives for Intracellular Imaging Based on findings from comparative biological studies. rsc.org

Cycloalkyne DerivativeRelative SPAAC ReactivityObserved Nonspecific Intracellular BindingKey Finding
DBCO-BDP FLHighHighExhibits the greatest nonspecific labeling among the three. rsc.org
BCN-BDP FLModerate-HighModerateShows significant, but less, nonspecific binding than DBCO. rsc.org
BT9N-BDP FLLowMinimalSlower kinetics are advantageous, leading to reduced background and higher specificity. rsc.org

Linker Chemistry and Scaffold Design for this compound Conjugates

The length and chemical nature of the linker are crucial for successful bioconjugation. Studies on analogous probe systems have demonstrated that linker length must be carefully optimized. For instance, a short C3 aliphatic linker can be insufficient for efficient labeling, whereas a medium-length hydrophilic polyethylene (B3416737) glycol (PEG) linker (e.g., PEG3) often performs optimally. mdpi.com Conversely, linkers that are too long can interfere with cell permeability or weaken the binding of the probe to its target. mdpi.com

Linker composition is equally important. The inclusion of hydrophilic PEG units is a common strategy to improve the water solubility of the often-hydrophobic BDP FL core and alleviate steric hindrance between the dye and its biological target. broadpharm.comnih.gov However, the benefits of increasing PEG chain length can be limited, requiring empirical optimization for each specific application. nih.gov

Furthermore, the linker composition can be engineered to enhance reaction kinetics. Research on alkyne lipid imaging showed that incorporating a copper-chelating picolyl moiety into an azide-based reporter dramatically increased the sensitivity of the click reaction, allowing for the use of lower, less toxic copper concentrations. researchgate.net This demonstrates that the linker's design directly impacts the efficiency and practicality of the bioconjugation reaction.

The rational design of this compound probes involves a multi-faceted approach aimed at maximizing performance for a specific biological application. Key principles include:

Balancing Reactivity with Specificity: While rapid reaction kinetics are often desired, they can lead to increased off-target reactions and nonspecific binding, particularly in the complex intracellular environment. The development of less reactive but more specific cycloalkyne derivatives like BT9N-BDP FL exemplifies a design strategy where slower kinetics become an advantage, yielding a higher signal-to-noise ratio in cellular imaging. rsc.org This involves finding an optimal balance on the stability-reactivity spectrum for the chosen application. acs.org

Optimizing Solubility and Steric Access: The linker must ensure the entire probe is sufficiently soluble in aqueous biological media. Hydrophilic linkers, such as those containing PEG chains, are frequently employed for this purpose. broadpharm.comnih.gov The linker must also be long and flexible enough to overcome steric hindrance, allowing the alkyne group to access its azide (B81097) target on a potentially large biomolecule without the bulky BDP FL core interfering. frontiersin.org

Mechanistic Investigations of Bdp Fl Alkyne Reactivity in Bioorthogonal Systems

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with BDP FL Alkyne

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between a terminal alkyne, such as this compound, and an azide (B81097). organic-chemistry.org This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a biologically relevant rate, achieving a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction. organic-chemistry.orgnih.gov

Kinetic Studies of Triazole Formation in Diverse Environments

The mechanism of CuAAC is understood to proceed through the formation of a copper(I) acetylide intermediate. organic-chemistry.orgresearchgate.net Kinetic investigations have revealed that the reaction rate can have a complex dependency on the reactants and catalyst components. Studies have shown that the reaction can be second-order with respect to copper, which supports a dinuclear copper acetylide complex as the key catalytic species in the rate-determining step. nih.gov In this proposed mechanism, one copper atom activates the alkyne while the second coordinates the azide, facilitating the cycloaddition. organic-chemistry.org

The reaction kinetics are highly dependent on the solvent and the specific structure of the alkyne and azide. While alkynes conjugated with electron-withdrawing groups, such as propiolamides, can exhibit faster reaction rates, the terminal alkyne of BDP FL is a robust substrate for the reaction. mdpi.comnih.gov The reaction proceeds efficiently in a wide variety of environments, including aqueous buffers mixed with organic co-solvents like DMSO or alcohols, which are common in biological experiments. beilstein-journals.org While extensive kinetic data exists for the general CuAAC reaction, specific second-order rate constants for this compound itself are less commonly reported, as the focus has often been on optimizing reaction conditions for endpoint labeling rather than detailed kinetic analysis of the probe itself.

Table 1: General Kinetic Parameters for CuAAC Reactions

Parameter Typical Value/Observation Significance
Reaction Order (Copper) First or Second Order Dependent on ligands and concentration; suggests a dinuclear mechanism is often operative. nih.gov
Reaction Order (Azide) Typically Zero Order Indicates that azide coordination is not the rate-limiting step. beilstein-journals.org
Reaction Order (Alkyne) Negative or Complex High alkyne concentrations can inhibit the catalyst. beilstein-journals.org
Rate Acceleration 10⁷ - 10⁸ fold over uncatalyzed reaction Demonstrates the high efficiency of the copper(I) catalyst. organic-chemistry.org

Optimization of CuAAC Reaction Conditions for Biological Compatibility

A primary challenge for applying CuAAC in living systems is the cytotoxicity of the copper catalyst. biorxiv.org Consequently, significant research has focused on optimizing reaction conditions to maximize efficiency while minimizing toxicity. Key strategies include:

In Situ Catalyst Generation: The catalytically active Cu(I) is typically generated in situ from a stable and less toxic copper(II) salt, such as CuSO₄, using a mild reducing agent like sodium ascorbate (B8700270). nih.govbeilstein-journals.org

Accelerating Ligands: The use of copper-chelating ligands is crucial for biocompatible CuAAC. Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) stabilize the Cu(I) oxidation state, preventing disproportionation and protecting biomolecules from damaging reactive oxygen species (ROS) generated by copper-mediated side reactions. nih.govnih.gov These ligands also increase the reaction rate, allowing for the use of lower, sub-toxic copper concentrations (typically 50-100 µM). biorxiv.org

Protective Additives: Byproducts of ascorbate oxidation can lead to unwanted covalent modification of proteins. Additives like aminoguanidine (B1677879) can be included to act as scavengers for these reactive byproducts, further enhancing the biocompatibility of the reaction.

Table 2: Optimized Components for Biocompatible CuAAC

Component Recommended Reagent Purpose
Copper Source Copper(II) Sulfate (CuSO₄) Stable precursor to the active catalyst. beilstein-journals.org
Reducing Agent Sodium Ascorbate Reduces Cu(II) to the active Cu(I) state in situ. nih.gov
Stabilizing Ligand THPTA Accelerates the reaction and prevents copper-induced cell damage. nih.gov
Scavenger Aminoguanidine Intercepts reactive byproducts from ascorbate oxidation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

To circumvent the cellular toxicity associated with copper catalysts, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a cycloalkyne, where significant ring strain pre-distorts the linear alkyne bond into a bent geometry. acs.orgresearchgate.net This pre-distortion lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst. acs.org For fluorescent labeling, BDP FL is conjugated to a cycloalkyne moiety, such as DBCO, BCN, or the more recent BT9N.

Influence of Cycloalkyne Ring Strain on SPAAC Reactivity with BDP FL

The driving force for SPAAC is the release of ring strain as the sp-hybridized carbons of the alkyne convert to sp²-hybridized carbons in the resulting triazole ring. The reactivity of a cycloalkyne is directly related to the degree of this strain. acs.org Cyclooctynes, the smallest stable cyclic alkynes, are highly strained and thus highly reactive. acs.org

The relationship between structure and reactivity is often analyzed using the distortion/interaction model. rsc.org This model posits that the activation energy is a sum of two factors:

Distortion Energy: The energy required to bend the alkyne and azide from their ground-state geometries to the transition-state geometry. Higher initial strain in the cycloalkyne means less distortion energy is needed to reach the transition state.

Interaction Energy: The stabilizing energy released upon the interaction of the distorted alkyne and azide in the transition state.

Therefore, cycloalkynes with more acute C-C≡C-C bond angles (i.e., more bent and strained) are pre-distorted toward the transition state geometry, leading to faster reaction rates. acs.org Electronic effects, such as the introduction of electron-withdrawing groups or heteroatoms, can further stabilize the transition state and modulate reactivity. acs.orgrsc.org

Comparative Analysis of Different Cycloalkyne Cores (e.g., DBCO-BDP FL, BCN-BDP FL, BT9N-BDP FL) in Biological Contexts

The choice of cycloalkyne core attached to the BDP FL dye is critical, as it creates a trade-off between reaction kinetics and biological specificity.

DBCO (Dibenzocyclooctyne) and BCN (Bicyclo[6.1.0]nonyne): These are highly reactive cycloalkynes due to their significant ring strain. rsc.org Consequently, DBCO-BDP FL and BCN-BDP FL exhibit very fast SPAAC kinetics, making them suitable for applications requiring rapid labeling. rsc.org However, their high reactivity can be a double-edged sword. In complex intracellular environments, these probes have been shown to engage in nonspecific labeling, reacting with cellular components other than the target azide, particularly thiol-containing biomolecules like cysteine residues in proteins. rsc.org This leads to high background fluorescence, which can compromise the specificity of imaging experiments.

BT9N (Benzothiophene-fused Azacyclononyne): This is a more recently developed nine-membered cycloalkyne. While its SPAAC kinetics are significantly slower than those of DBCO and BCN, it offers a major advantage in biological imaging. rsc.org Studies have demonstrated that BT9N-BDP FL exhibits minimal nonspecific binding within cells. rsc.orgchemrxiv.org Its lower reactivity makes it more selective for azides and less prone to off-target reactions with endogenous nucleophiles like thiols. This results in a much higher signal-to-noise ratio, making it a superior choice for intracellular imaging where minimizing background is crucial for accurate localization. rsc.org

Table 3: Comparative Analysis of BDP FL-Cycloalkyne Conjugates

Feature DBCO-BDP FL BCN-BDP FL BT9N-BDP FL
Relative Reactivity (SPAAC) Very High High Moderate
**Second-Order Rate Constant (k₂ with BnN₃, M⁻¹s⁻¹)*** ~0.3 - 0.9 rsc.orgrsc.org ~0.1 - 0.3 rsc.org ~0.003 chemrxiv.org
Specificity in Cells Lower (Nonspecific binding observed) rsc.org Lower (Nonspecific binding observed) rsc.org High (Minimal nonspecific binding) rsc.org
Primary Advantage Fast kinetics for rapid labeling Fast kinetics High specificity for intracellular imaging
Primary Disadvantage High background from off-target reactions High background from off-target reactions Slower reaction rate

Rate constants can vary based on specific derivatives and reaction conditions.

Theoretical and Computational Modeling of SPAAC Kinetics Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of cycloalkynes. acs.orgacs.org These theoretical models provide deep insights into the factors governing SPAAC kinetics.

DFT calculations are used to model the entire reaction coordinate, from reactants to the transition state to the final triazole product. acs.org By calculating the free energy of activation (ΔG‡), researchers can predict theoretical reaction rate constants. acs.org These models allow for the systematic analysis of:

Ring Strain Energy (RSE): Quantifies the inherent strain in the cycloalkyne, which is a primary determinant of reactivity. acs.orgacs.org

Transition State (TS) Geometry: SPAAC reactions proceed through a concerted but asynchronous transition state. Calculations can reveal the precise bond-forming and bond-breaking distances in the TS.

Electronic Effects: Computational analysis can dissect how electronic factors stabilize the transition state. This includes the interplay of orbital interactions, such as π* → σ* and πin* → πin* hyperconjugation, which can significantly influence the activation barrier. acs.org

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne influences reactivity. A smaller gap generally leads to a faster reaction.

These computational studies have been instrumental in the rational design of new cycloalkynes, such as the development of heterocycle-fused nonynes like IC9N and BT9N, where the stability and reactivity are fine-tuned by balancing ring strain and electronic stabilization. acs.orgacs.org

Table 4: Key Parameters from Computational Studies of Cycloalkynes

Cycloalkyne Calculated Ring Strain Energy (RSE, kcal/mol) Calculated Activation Free Energy (ΔG‡, kcal/mol) Key Finding
DIFO 15.6 ~23.5 Moderate strain and reactivity. acs.org
BCN 16.6 Not specified, but known to be low High strain contributes to fast kinetics. acs.orgwur.nl
3,4-MOBO 18.0 Not specified, but known to be low High strain, borderline stability. acs.org
IC9O 14.8 ~21-22 Stable 9-membered ring with good reactivity. acs.org
BT9NTs 11.2 ~22.6 Lower strain but electronically tuned for stability and sufficient reactivity. acs.org

Exploration of Novel Bioorthogonal Chemistries Utilizing this compound

The field of bioorthogonal chemistry is continuously evolving, seeking reactions with faster kinetics, improved selectivity, and greater biocompatibility. While this compound is a well-established tool for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), its utility is being extended through its incorporation into novel bioorthogonal systems that operate under catalyst-free conditions. These new strategies often require alkynes with enhanced reactivity, achieved by introducing ring strain. Consequently, the BDP FL fluorophore is frequently attached to these strained alkyne scaffolds, creating advanced probes to investigate and apply next-generation bioorthogonal reactions.

One of the most significant advancements in this area is the strain-promoted azide-alkyne cycloaddition (SPAAC). nobelprize.org This reaction eliminates the need for a cytotoxic copper catalyst, making it highly suitable for studies in living organisms. koreascience.krnih.gov The principle behind SPAAC lies in using a cyclic alkyne with significant ring strain. This strain lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. nih.gov While this compound itself is a terminal alkyne and not sufficiently reactive for SPAAC, its fluorescent core is indispensable for creating reporter molecules for these novel systems.

Recent research has focused on designing and synthesizing new strained cycloalkynes with an optimal balance between reactivity and stability. acs.org A notable example involves the creation of heterocyclononynes fused to a heterocyclic core. In these studies, the BDP FL moiety is attached to the novel cycloalkyne to facilitate detection and quantification. For instance, the isocoumarin-fused azacyclononyne IC9N was tagged with BDP FL to create IC9N-BDP-FL, which was then used for in vitro bioconjugation, successfully labeling and visualizing cells carrying azido-DNA and azido-glycans. acs.orgresearchgate.netresearchgate.net

Mechanistic investigations into these novel reagents often involve a combination of experimental kinetics and computational studies to understand the determinants of reactivity. acs.org Key factors include the alkyne's ring strain energy (RSE) and electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net By systematically modifying the structure of the strained alkyne, researchers can fine-tune its reactivity for specific applications. acs.org

The table below summarizes the properties of the parent this compound fluorophore, which is integrated into these more complex systems.

Table 1: Spectroscopic and Physical Properties of this compound

Property Value Reference
Excitation Maximum (λexc) 503 nm broadpharm.comjenabioscience.com
Emission Maximum (λem) 509 - 512 nm broadpharm.comjenabioscience.com
Molar Extinction Coefficient (ε) 80,000 - 92,000 L mol-1 cm-1 broadpharm.comjenabioscience.com
Fluorescence Quantum Yield (Φ) 0.97 broadpharm.com
Molecular Formula C₁₇H₁₈BF₂N₃O broadpharm.comjenabioscience.com

Research into novel cycloalkynes provides detailed findings on how structural modifications impact reaction kinetics. The following table, adapted from studies on various cycloalkynes reacting with benzyl (B1604629) azide, illustrates the structure-reactivity relationships that guide the design of new BDP FL-tagged probes.

Table 2: Research Findings on the Reactivity of Various Strained Cycloalkynes in SPAAC

Cycloalkyne Reactant Ring Size Fused Heterocycle Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) Reference
IC8NTs 8 Isocoumarin 0.35 acs.org
IC9NTs 9 Isocoumarin 0.40 acs.org
BT8O 8 Benzothiophene 0.36 acs.org

| BT9O | 9 | Benzothiophene | 0.33 | acs.org |

This data showcases how reactivity is maintained even when increasing the ring size from an unstable 8-membered ring to a more stable 9-membered ring, a key finding for developing practical bioorthogonal probes. acs.org

Beyond SPAAC, the exploration of alkyne-based bioorthogonal reactions continues to expand. Other 1,3-dipoles, such as nitrones and diazo compounds, have been shown to react with strained alkynes in catalyst-free cycloadditions. nih.gov The strain-promoted alkyne-nitrone cycloaddition (SPANC) can exhibit even faster kinetics than SPAAC in some systems. nih.gov Similarly, fluorogenic reactions between strained alkynes and diazo compounds are being developed for applications where a low-fluorescence probe becomes highly fluorescent upon reaction, eliminating the need for washout steps to remove unreacted probes. nih.gov In each of these emerging chemistries, the BDP FL fluorophore can be, and often is, integrated into the strained alkyne component to serve as a robust and photostable reporter for imaging and detection. acs.orgevitachem.com

Advanced Applications of Bdp Fl Alkyne in Contemporary Biological Research

Protein Labeling and Chemoproteomic Profiling with BDP FL Alkyne

The ability to selectively label proteins is crucial for understanding their function, localization, and interactions. This compound facilitates this through its participation in click chemistry, enabling the fluorescent tagging of proteins that have been metabolically, enzymatically, or genetically engineered to incorporate an azide (B81097) moiety.

Site-Specific Protein Labeling via Genetic Code Expansion Strategies

While direct evidence for the use of this compound with genetically encoded unnatural amino acids remains to be broadly published, a powerful and analogous strategy for site-specific protein labeling involves chemo-enzymatic methods. One prominent example is the use of SNAP-tag® technology. unina.itwhiterose.ac.uk The SNAP-tag® is a modified version of the human O6-alkylguanine-DNA alkyltransferase (AGT) enzyme that can be genetically fused to a protein of interest. whiterose.ac.ukunina.it This engineered tag reacts specifically and covalently with benzylguanine (BG) derivatives.

In a sophisticated two-step chemo-enzymatic approach, the SNAP-tagged protein is first treated with a BG derivative that has been modified to carry an azide group (BG-N3). whiterose.ac.ukresearchgate.net This initial reaction covalently attaches the azide handle to the specific site of the SNAP-tag on the target protein. Subsequently, the azide-modified protein is exposed to this compound. The alkyne on the dye and the azide on the protein then undergo a copper-catalyzed click reaction, resulting in the stable, site-specific fluorescent labeling of the protein of interest. whiterose.ac.ukresearchgate.net

One study demonstrated this process by first reacting a thermostable SNAP-tag variant (H5) with an azide-bearing BG substrate (BGSN3). whiterose.ac.uk Following this enzymatic step, the cycloaddition reaction was performed using this compound in the presence of a copper catalyst, successfully labeling the protein with the BDP FL fluorophore. whiterose.ac.uk This method provides a high degree of control over the labeling site, offering a robust alternative to traditional antibody-based detection or the use of fluorescent proteins.

Labeling StrategyTarget ModificationReagentsReactionOutcome
Chemo-enzymatic LabelingGenetic fusion of SNAP-tag® to protein of interest1. Azide-modified benzylguanine (BG-N3) substrate. 2. This compound. 3. Copper(I) catalyst.1. Enzymatic reaction of SNAP-tag® with BG-N3. 2. Copper-catalyzed azide-alkyne cycloaddition.Site-specific fluorescent labeling of the target protein.

Investigation of Post-Translational Modifications Using this compound

The investigation of post-translational modifications (PTMs) is a rapidly advancing field for which this compound is a valuable tool. PTMs, such as glycosylation, are critical for regulating protein function. Bioorthogonal chemistry allows for the specific labeling and visualization of these modifications.

A common strategy involves metabolic labeling, where cells are incubated with a modified version of a natural metabolite that contains a bioorthogonal handle. For example, to study glycosylation, cells can be fed with an azide-modified sugar (e.g., a derivative of N-acetylgalactosamine, GalNAc). This azido-sugar is then incorporated into glycoproteins by the cell's natural metabolic pathways. The azide groups, now present on a subset of cellular proteins, serve as a handle for covalent reaction with alkyne-bearing probes. By treating the cells or cell lysates with this compound and a copper catalyst, the fluorescent dye is specifically attached to the glycoproteins, allowing for their visualization and analysis. While the principle is well-established, specific research articles detailing the use of this compound for this precise application are not as prevalent as for other BODIPY derivatives. However, its chemical properties make it fully suitable for such workflows.

Mass Spectrometry-Based Chemoproteomic Analysis with this compound Isotopic Signatures

A significant challenge in mass spectrometry (MS)-based proteomics is the confident identification of peptides that have been modified with a chemical probe. This compound offers a unique advantage in this area due to the natural isotopic distribution of boron within its core structure. Boron exists as two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%), which creates a recognizable isotopic signature in the mass spectrometer.

Recent research has developed this feature into a robust method for chemoproteomics. In this strategy, proteins are first modified with a probe containing an alkyne handle. After digestion into peptides, the alkyne-modified peptides are reacted with BDP FL azide (the complementary partner to this compound) via click chemistry. When analyzed by high-resolution mass spectrometry, the BDP FL-labeled peptides exhibit a characteristic doublet peak, separated by ~1 Da, corresponding to the ¹⁰B and ¹¹B isotopes. This unique isotopic signature allows for the rapid and confident identification of labeled peptides within complex mixtures, distinguishing them from the thousands of unlabeled peptides.

One study detailed a workflow where proteins were alkylated with iodoacetamide (B48618) alkyne, digested, and then coupled to BDP FL azide. The resulting peptides were analyzed by LC-MS, and a custom script was developed to specifically search for the isotopic signature of the BDP FL tag. This method not only facilitated the detection of labeled peptides but also took advantage of a signature neutral loss of hydrogen fluoride (B91410) (HF) during fragmentation, providing another layer of confidence in identification.

Feature of BDP FL LabelingMass Spectrometry ObservableApplication in Chemoproteomics
Boron Isotopic SignatureCharacteristic doublet peak (~1 Da separation) for labeled peptides.Confident and rapid identification of probe-modified peptides in complex samples.
Neutral LossSignature loss of HF during collision-induced dissociation.Provides additional confirmation for the identification of BDP FL-labeled peptides.

Nucleic Acid Labeling and Imaging with this compound

The labeling of nucleic acids is essential for studying DNA replication, transcription, and the dynamics of both DNA and RNA within cells. This compound, through its participation in click chemistry, provides a versatile method for the fluorescent tagging of nucleic acids.

Methodologies for DNA and RNA Tagging and Visualization

The primary method for labeling nucleic acids for subsequent reaction with this compound is through metabolic incorporation of modified nucleosides. Cells are cultured in the presence of nucleoside analogs that contain an azide group. For example, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) can be used to label newly synthesized DNA, while 5-ethynyl uridine (B1682114) (EU) can be used to label newly synthesized RNA. These alkyne-modified nucleosides are incorporated into DNA and RNA, respectively, during replication and transcription.

After incorporation, the cells are fixed and permeabilized, allowing BDP FL azide to access the alkyne-modified nucleic acids. A copper-catalyzed click reaction is then initiated, which covalently attaches the BDP FL fluorophore to the sites of new DNA or RNA synthesis. This method is highly efficient and provides a clearer signal with lower background compared to older methods like BrdU incorporation, which requires harsh denaturation steps for antibody detection. While this compound is a suitable reagent for reacting with azide-modified nucleic acids, specific protocols in the primary literature often highlight other fluorophores. The reverse strategy, incorporating azide-modified nucleosides and reacting them with this compound, is also chemically feasible.

Another approach is the direct chemical synthesis of DNA or RNA oligonucleotides that incorporate an alkyne-modified phosphoramidite. researchgate.net This allows for the precise placement of an alkyne handle at a specific position (e.g., the 5' end) of the oligonucleotide. researchgate.net This alkyne-modified DNA or RNA can then be labeled with BDP FL azide in vitro for use in applications such as fluorescence in situ hybridization (FISH) or as fluorescent probes in binding assays.

Live-Cell Studies of Nucleic Acid Dynamics Using this compound Probes

Studying the dynamics of nucleic acids in living cells presents a significant challenge, primarily because the copper catalyst used in the standard CuAAC reaction is toxic to cells. This has largely restricted the use of this compound for nucleic acid labeling to fixed-cell applications.

However, the development of copper-free click chemistry reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), has opened the door to live-cell applications. In a SPAAC-based strategy, a strained cyclooctyne (B158145) derivative of the BDP FL dye would be required to react with azide-modified nucleosides incorporated into the cellular DNA or RNA. This reaction proceeds efficiently at physiological temperatures without the need for a toxic catalyst, making it compatible with live-cell imaging. While the potential for using a cyclooctyne derivative of BDP FL for tracking nucleic acid dynamics in live cells is high, published research specifically employing a BDP FL-based probe for this purpose is not yet widespread. The development and application of such probes would enable real-time visualization of processes like DNA repair and RNA trafficking.

Lipid and Glycan Metabolic Labeling via this compound Conjugates

Metabolic labeling is a powerful strategy that leverages the cell's own biosynthetic machinery to incorporate chemical reporters into biomolecules. By providing cells with metabolic precursors containing a bioorthogonal functional group—such as an azide—these reporters are integrated into nascent lipids, glycans, and proteins. Subsequent reaction with a complementary probe, like this compound, enables fluorescent visualization.

The study of glycosylation, a critical post-translational modification, is greatly facilitated by metabolic labeling. This approach, often termed metabolic glycoengineering, involves introducing cells to unnatural monosaccharide analogs that are decorated with an azide group. For instance, cells can be cultured with tetra-acetylated N-azidoacetylmannosamine (Ac₄ManNAz), a precursor for sialic acid biosynthesis. As cells process this analog, the azide group is incorporated into the glycan structures of cell-surface and intracellular glycoproteins.

Following this metabolic incorporation, the azide-tagged glycans can be visualized. The terminal alkyne on the BDP FL dye is covalently linked to the azide-modified glycans via the CuAAC reaction. biorxiv.org This "click" reaction is highly specific and biocompatible, allowing for the precise and robust fluorescent labeling of these newly synthesized glycans. nih.gov This technique enables researchers to image the distribution and dynamics of specific glycan populations, such as sialylated glycans, on both live and fixed cells, providing insights into their roles in cell signaling, adhesion, and disease. nih.govnih.gov

Similar to glycan labeling, the dynamics of lipid metabolism and transport can be investigated using alkyne- or azide-modified lipid precursors. nih.govbohrium.comnih.gov Researchers can introduce fatty acids, cholesterol, or other lipid building blocks containing a bioorthogonal alkyne handle to cells. nih.govresearchgate.net These alkyne lipids are then processed through anabolic and catabolic pathways, becoming integrated into complex lipids like phospholipids, triglycerides, and sterol esters. nih.govresearchgate.net

To visualize these tagged lipids, cells are treated with an azide-functionalized fluorescent probe. Alternatively, if an azide-containing lipid precursor is used, this compound serves as the fluorescent reporter. The subsequent click reaction fluorescently labels the lipid species, allowing for their trafficking and localization to be monitored via microscopy. bohrium.com Because BODIPY dyes are inherently lipophilic, they are particularly well-suited for imaging lipid-rich structures. This methodology has been instrumental in tracking the movement of lipids between organelles such as the endoplasmic reticulum (ER), lipid droplets, and mitochondria, shedding light on the complex network of lipid transport and storage within cells. biorxiv.orgmedchemexpress.com

Cellular and Subcellular Imaging Applications of this compound

The superior photophysical properties of this compound make it an ideal fluorophore for a range of cellular imaging applications, from conventional fluorescence microscopy to cutting-edge super-resolution techniques.

This compound's high fluorescence quantum yield (0.97) and strong molar extinction coefficient (92,000 L·mol⁻¹·cm⁻¹) result in exceptionally bright signals, enabling high-contrast imaging of labeled structures. lumiprobe.combroadpharm.com Furthermore, its notable photostability allows for prolonged imaging sessions with minimal signal loss, which is crucial for time-lapse studies of dynamic cellular processes.

The probe can be used for imaging in both live and fixed cells. nih.govspringscience.com In fixed cells, the copper-catalyzed click chemistry reaction is straightforward to implement after metabolic labeling. For live-cell imaging, which allows for the observation of biological processes in real time, modifications to the standard click chemistry protocol are often employed to mitigate the potential toxicity of copper catalysts. labome.comnih.gov The development of less toxic copper-ligand systems has expanded the utility of CuAAC for live-cell applications, enabling dynamic visualization of metabolically labeled biomolecules. nih.gov

The diffraction of light limits the resolution of conventional fluorescence microscopy to approximately 200-300 nm. Super-resolution microscopy techniques bypass this limitation, allowing for imaging at the nanoscale. This compound, as a member of the BODIPY dye family, is compatible with single-molecule localization microscopy (SMLM) methods such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM). nih.govoni.bioillinois.edu

These techniques rely on the principle of temporally separating the fluorescence of individual molecules. nih.gov A sparse subset of fluorophores is activated, imaged, and localized at any given time; by repeating this process over thousands of frames, a composite high-resolution image is reconstructed. oni.bioillinois.edu The photochemical properties of BODIPY dyes can be modulated to induce a "blinking" or photoswitching behavior necessary for SMLM, enabling the localization of BDP FL-labeled molecules with a precision far beyond the diffraction limit. nih.gov

This compound can be directed to specific subcellular compartments to study organelle structure and function. This is achieved by conjugating the dye to a molecule that has a natural affinity for a particular organelle. For example, by attaching this compound to ligands or peptides that target mitochondria, researchers can specifically label and visualize this organelle's intricate network. rsc.orgnjit.eduresearchgate.netnih.gov

This targeting strategy allows for dynamic studies of organellar processes. For instance, pulse-chase experiments, where cells are first incubated with an azide-modified metabolic precursor and then "chased" over time, can be combined with organelle-specific this compound labeling. This approach can reveal the kinetics of biomolecule transport to and from specific organelles like the endoplasmic reticulum or lipid droplets, providing a powerful tool for dissecting complex cellular pathways. biorxiv.orgnih.gov

Application AreaTechniqueBiological Target/ProcessReference(s)
Metabolic Labeling Metabolic Glycoengineering + Click ChemistryCellular glycosylation pathways, nascent glycans biorxiv.orgnih.govnih.gov
Metabolic Labeling Alkyne Lipid Labeling + Click ChemistryLipid trafficking, subcellular lipid localization (lipid droplets, ER) nih.govresearchgate.netbiorxiv.org
Cellular Imaging High-Resolution Fluorescence MicroscopyVisualization of labeled biomolecules in live and fixed cells labome.comnih.gov
Cellular Imaging Super-Resolution Microscopy (PALM/STORM)Nanoscale imaging of cellular structures nih.govoni.bioillinois.edu
Subcellular Imaging Targeted Labeling + Click ChemistryOrganelle-specific imaging (e.g., mitochondria, ER) and dynamics rsc.orgresearchgate.netnih.govnih.gov

Development of this compound-Based Biosensors and Specialized Probes

The inherent photophysical advantages of the BODIPY (boron-dipyrromethene) core, such as high fluorescence quantum yields, sharp emission spectra, and good photostability, make this compound a prized scaffold for the development of advanced biosensors and specialized probes. nih.govrsc.org By strategically modifying its structure, researchers can create sophisticated tools for contemporary biological research that offer enhanced sensitivity and functionality. These probes are designed to respond to specific environmental cues or to be activated by external stimuli, enabling precise monitoring of biological processes.

Design of Environment-Sensitive and Fluorogenic this compound Probes

The development of environment-sensitive and fluorogenic probes is a significant area of research, aiming to create molecules that exhibit a change in their fluorescent properties in response to their local microenvironment. rsc.orgrsc.org This "turn-on" or ratiometric response is highly desirable for biological imaging as it minimizes background fluorescence and enhances the signal-to-noise ratio. semanticscholar.org The design of such this compound probes often leverages principles of solvatochromism and photoinduced electron transfer (PeT).

Solvatochromic this compound Probes: Solvatochromic dyes display a shift in their absorption or emission spectra depending on the polarity of the surrounding solvent. scripps.eduacs.org By introducing electron-donating and electron-withdrawing groups into the BDP FL core, an intramolecular charge transfer (ICT) character can be induced. rsc.org In nonpolar environments, such as the interior of a lipid droplet or a protein binding pocket, these probes can exhibit strong fluorescence. nih.gov Conversely, in aqueous, polar environments, the fluorescence is often quenched. This property allows for the specific visualization of nonpolar cellular compartments. semanticscholar.orgnih.gov

A common design strategy involves the introduction of a rotor moiety, such as a meso-substituted phenyl group, which can undergo free rotation in low-viscosity environments, leading to non-radiative decay and quenched fluorescence. nih.gov In viscous media, this rotation is hindered, resulting in a significant increase in fluorescence intensity. This principle allows for the development of this compound-based viscosity sensors.

Fluorogenic this compound Probes: Fluorogenic probes are designed to be non-fluorescent or weakly fluorescent until they interact with a specific analyte or undergo a specific chemical reaction. semanticscholar.org This "turn-on" mechanism is often achieved through the modulation of photoinduced electron transfer (PeT). In a typical design, a recognition moiety for a specific analyte is linked to the BDP FL core via a short spacer. rsc.org In the "off" state, the recognition moiety acts as a quencher, suppressing the fluorescence of the BDP FL core through PeT. rsc.org Upon binding of the analyte, a conformational change or an electronic redistribution occurs, inhibiting the PeT process and restoring the bright fluorescence of the BDP FL dye. rsc.org

This design principle has been successfully applied to create probes for a variety of analytes, including metal ions, reactive oxygen species, and enzymes. nih.govnih.gov The alkyne group on these probes allows for their subsequent conjugation to other molecules or surfaces using click chemistry, further expanding their utility. rsc.orgnih.gov

Probe Design StrategySensing MechanismTarget Environment/AnalyteExpected Fluorescence Change
Solvatochromic (ICT-based) Intramolecular Charge TransferNonpolar environments (e.g., lipid droplets)Increased intensity and/or spectral shift
Solvatochromic (Molecular Rotor) Restriction of Intramolecular RotationHigh viscosity environmentsSignificant fluorescence enhancement
Fluorogenic (PeT-based) Inhibition of Photoinduced Electron TransferSpecific ions, molecules, or enzyme activity"Turn-on" fluorescence upon binding/reaction

Photoactivatable and Spatiotemporally Controlled Labeling with this compound

Achieving precise control over the timing and location of fluorescent labeling is crucial for studying dynamic biological processes. mdpi.com Photoactivatable, or "caged," probes are powerful tools that remain non-fluorescent or non-reactive until they are "uncaged" by irradiation with light of a specific wavelength. semanticscholar.org This allows for the spatiotemporal control of labeling, enabling researchers to highlight and track specific molecules or structures within a living cell with high precision.

The design of photoactivatable this compound probes involves the temporary modification of the fluorophore or the alkyne group with a photolabile protecting group (PPG). semanticscholar.org Upon light exposure, the PPG is cleaved, restoring the fluorescence of the BDP FL moiety or the reactivity of the alkyne group for subsequent click chemistry reactions.

Caged BDP FL Fluorophore: In this approach, the BDP FL core itself is rendered non-fluorescent by the attachment of a PPG. semanticscholar.org The PPG effectively disrupts the conjugated π-electron system of the dye, preventing fluorescence. Irradiation with a specific wavelength of light removes the PPG, restoring the original structure and bright fluorescence of the BDP FL dye. This strategy allows for the precise activation of fluorescence in a defined region of interest, enabling techniques like photoactivated localization microscopy (PALM). acs.org

Caged Alkyne Functionality: An alternative strategy involves caging the alkyne group of the this compound molecule. nih.gov The PPG-alkyne is unreactive towards its azide-containing binding partner. nih.gov This allows the probe to be introduced into a biological system without non-specific reactions. Upon irradiation of a specific area, the PPG is cleaved, liberating the reactive alkyne, which can then participate in a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction with a pre-targeted azide. This approach provides spatiotemporal control over the covalent labeling of specific biomolecules.

The choice of the PPG is critical and depends on the desired activation wavelength and uncaging efficiency. Common PPGs include o-nitrobenzyl and coumarin (B35378) derivatives. mdpi.com The development of PPGs that can be cleaved by visible or near-infrared light is particularly advantageous for biological applications as it minimizes photodamage to cells. semanticscholar.org

Caging StrategyMechanism of ActionApplicationAdvantage
Caged Fluorophore Photolabile group on the BDP FL core quenches fluorescence until light-induced cleavage.Super-resolution imaging (e.g., PALM), tracking of labeled molecules.Direct activation of fluorescence for immediate visualization.
Caged Alkyne Photolabile group on the alkyne prevents click chemistry until light-induced cleavage.Spatiotemporal control of covalent labeling of azide-modified biomolecules.Precise control over the timing and location of covalent bond formation.

Critical Considerations for Bdp Fl Alkyne Application in Complex Biological Systems

Specificity and Minimization of Non-Specific Interactions of BDP FL Alkyne Conjugates

Achieving high specificity is paramount for the accurate visualization and study of biomolecules. This compound is designed for targeted labeling via bioorthogonal "click" reactions, primarily the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). lumiprobe.cominterchim.com While the click reaction itself is highly specific between the alkyne and an azide (B81097) partner, non-specific interactions of the this compound conjugate with other cellular components can lead to background noise and misleading results. universiteitleiden.nl

Several factors contribute to non-specific binding:

Hydrophobicity: The BODIPY core is relatively hydrophobic, which can cause the dye conjugates to adhere non-specifically to cellular structures like membranes or protein aggregates. aip.org This lipophilic character can result in a strong intracellular signal that is independent of the targeted click reaction. acs.org

Cycloalkyne Reactivity: In SPAAC applications, which avoid the use of cytotoxic copper catalysts, BDP FL is often conjugated to a strained cycloalkyne like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). evitachem.comrsc.org However, these strained alkynes are not perfectly inert and can exhibit off-target reactivity. Research has shown that DBCO and BCN can react with biological thiols, such as those in cysteine residues and the abundant antioxidant glutathione, leading to a high non-specific fluorescence response. rsc.org One study directly comparing cycloalkyne-BDP FL conjugates found that DBCO-BDP FL resulted in greater non-specific intracellular labeling than BCN-BDP FL. rsc.org

Ligand Orientation: When the this compound is part of a larger targeting molecule (e.g., conjugated to a protein or ligand), the orientation of the entire construct can affect specificity. Improper orientation may mask the targeting moiety or expose reactive surfaces, leading to off-target binding. mdpi.com

To minimize these interactions, researchers have explored strategies such as modifying the cycloalkyne scaffold. For instance, the development of azacyclononyne-based BDP FL conjugates (e.g., BT9N-BDP FL) has shown that even with slower SPAAC reaction kinetics, the reduced reactivity towards biological thiols results in significantly lower non-specific binding and a better signal-to-noise ratio for intracellular imaging. rsc.org

Table 1: Factors Influencing Specificity of this compound Conjugates

FactorSource of Non-SpecificityMitigation StrategyResearch FindingCitation
Dye Core High hydrophobicity of the BODIPY core leads to non-specific adhesion to lipids and proteins.Introduction of hydrophilic linkers (e.g., PEG).BODIPYs' hydrophobicity requires care to minimize non-specific adhesion. aip.org
Alkyne Type (SPAAC) Strained cycloalkynes (DBCO, BCN) can react with biological thiols (e.g., glutathione).Use of alternative cycloalkynes with lower off-target reactivity.DBCO-BDP FL shows higher non-specific binding than BCN-BDP FL; novel BT9N-BDP FL shows minimal non-specific binding. rsc.org
Reaction Conditions Accessibility of the alkyne tag within complex structures like membranes can be limited.Use of azide reporters with enhanced membrane penetration capabilities.The feasibility of CuAAC in membranes depends on the azide reporter's ability to access the alkyne reaction partner. nih.gov

Optimizing Photophysical Performance and Photostability in Biological Environments

BDP FL is a popular fluorophore due to its bright green fluorescence, high quantum yield, and excellent photostability, making it a superior alternative to dyes like fluorescein (B123965) (FAM). glpbio.comlumiprobe.com However, its performance within the complex and dynamic environment of a cell can differ from that observed in simple solvents.

Key photophysical properties of this compound include:

Absorption and Emission: It has an excitation maximum around 503 nm and an emission maximum around 512 nm, making it compatible with standard fluorescein filter sets. evitachem.comjenabioscience.com

Brightness: It exhibits a high molar extinction coefficient (reported between 80,000 and 92,000 L·mol⁻¹·cm⁻¹) and a near-perfect fluorescence quantum yield (up to 0.97). aip.orgevitachem.comjenabioscience.com

Stokes Shift: A notable characteristic of the BDP core is its structural rigidity, which leads to a very small Stokes shift (the separation between excitation and emission peaks), typically around 6-9 nm. aip.orgjenabioscience.com

Photostability: BDP FL is significantly more photostable than fluorescein, which is crucial for long-term imaging experiments that require prolonged exposure to excitation light. evitachem.comglpbio.com

Despite these excellent intrinsic properties, several factors in a biological setting can alter performance. Conjugation to biomolecules, such as proteins, has been reported to sometimes reduce the brightness of BDP derivatives. aip.org The local environment, including pH and polarity, can also influence fluorescence, although BODIPY dyes are generally less sensitive to these changes than other fluorophores like fluorescein. researchgate.net Furthermore, the attachment of BDP FL to larger structures, like an octasilsesquioxane (POSS) core, has been shown to slightly decrease the molar absorption and fluorescence quantum yield. csic.es

Table 2: Photophysical Properties of this compound

PropertyTypical ValueSignificanceCitation
Excitation Maximum (λex) 503 nmCompatible with common 488 nm laser lines and FAM/FITC filter sets. evitachem.comjenabioscience.com
Emission Maximum (λem) 512 nmBright green fluorescence emission. evitachem.comjenabioscience.com
Molar Extinction Coefficient (ε) 80,000 - 92,000 M⁻¹cm⁻¹High photon absorption capacity, contributing to brightness. evitachem.comjenabioscience.com
Fluorescence Quantum Yield (Φ) ~0.97Highly efficient conversion of absorbed light into emitted fluorescence. aip.orgevitachem.com
Stokes Shift ~9 nmSmall separation between excitation and emission peaks. aip.orgjenabioscience.com
Photostability HighResistant to photobleaching, allowing for extended imaging sessions. glpbio.comlumiprobe.com

Assessment of Biocompatibility and Reaction Efficiency in Complex Biological Media

For any probe used in living systems, it is crucial to assess its biocompatibility and ensure that the labeling reaction proceeds efficiently without causing cellular harm.

Biocompatibility: BODIPY dyes are generally considered to have good biocompatibility. However, a formal assessment is a critical step before application. Cytotoxicity is typically evaluated using standard assays, such as MTT or SRB assays, which measure cellular metabolic activity and viability after exposure to the compound. researchgate.net For example, studies on novel alkoxy-BODIPY derivatives showed that most compounds maintained cell viability above 70% and metabolic activity above 80%. researchgate.net Another important measure is hemocompatibility, which assesses the lysis of red blood cells (hemolysis). A study of a BDP-alkyne derivative showed it had excellent hemocompatibility, causing less than 5% hemolysis. mdpi.com The biocompatibility of the entire labeling system must be considered, which includes not only the this compound conjugate but also any catalysts. The copper(I) catalyst used in CuAAC can be toxic to cells, which is why copper-free SPAAC reactions are often preferred for live-cell imaging. evitachem.com

Reaction Efficiency: The efficiency of the click reaction in a complex biological medium is not solely dependent on the reaction's intrinsic kinetics. Several factors can influence the outcome:

Reaction Type: CuAAC is highly efficient and works well in aqueous buffers across a wide pH range (4-11). lumiprobe.com SPAAC reactions avoid copper toxicity but their rates vary significantly depending on the cycloalkyne used. rsc.org

Accessibility: The location of the target biomolecule can impact reaction efficiency. For example, an alkyne tag embedded within the hydrophobic core of a cell membrane may be less accessible to a hydrophilic azide probe, hindering the reaction. nih.gov

Catalyst/Reagent Optimization: For CuAAC, the development of copper-chelating ligands (e.g., THPTA) helps stabilize the Cu(I) oxidation state and improve reaction rates in biological media. lumiprobe.comunina.it For SPAAC, the choice of cycloalkyne is a trade-off between reaction speed and non-specific reactivity; faster reacting alkynes like DBCO may lead to more off-target labeling than slower but cleaner alkynes. rsc.org

Therefore, optimizing a labeling strategy involves selecting a reaction type and reagent combination that provides a balance of efficiency, specificity, and biocompatibility for the specific biological question being addressed.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing BDP FL alkyne to ensure purity and structural integrity?

Methodological Answer:

  • Synthesis : this compound is typically synthesized via Sonogashira coupling or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Reaction conditions (e.g., solvent, temperature, catalyst ratio) must be optimized to minimize side products .
  • Purification : Use column chromatography (silica gel, gradient elution) or HPLC to isolate the compound. Monitor purity via thin-layer chromatography (TLC) .
  • Characterization : Confirm structure using 1H^1H- and 13C^{13}C-NMR spectroscopy (peaks at δ 2.5–3.5 ppm for alkyne protons) and high-resolution mass spectrometry (HRMS; expected [M+H]+^+ at m/z 329.15) . Purity (>95%) should be verified via reverse-phase HPLC with UV detection at 495 nm .

Q. What are the critical photophysical properties of this compound, and how do they influence its utility in bioimaging?

Methodological Answer:

  • Key Properties :
    • Excitation/Emission : 495 nm (ex), 516 nm (em), compatible with standard FITC filter sets .
    • Quantum Yield (Φ) : ~0.95, enabling high signal-to-noise ratios in low-concentration imaging .
    • Molar Extinction Coefficient (ε) : >80,000 M1^{-1}cm1^{-1}, ensuring bright fluorescence .
  • Applications : These properties make this compound ideal for live-cell tracking (e.g., protein dynamics) and single-molecule imaging due to minimal photobleaching .

Q. How can researchers optimize the conjugation efficiency of this compound with biomolecules (e.g., proteins, nucleic acids)?

Methodological Answer:

  • Reaction Conditions : Use Cu(I) catalysts (e.g., TBTA) for CuAAC with azide-functionalized biomolecules. Optimize pH (7.0–8.5) and temperature (25–37°C) to balance reaction speed and biomolecule stability .
  • Molar Ratios : A 1.5–2:1 (dye:biomolecule) ratio minimizes unlabeled products. Monitor conjugation via fluorescence gel electrophoresis or size-exclusion chromatography .
  • Post-Conjugation Purification : Remove excess dye using dialysis (MWCO 3–10 kDa) or centrifugal filters .

Advanced Research Questions

Q. How should researchers resolve discrepancies in reported fluorescence quantum yields (Φ) of this compound across studies?

Methodological Answer:

  • Source of Discrepancies : Variations arise from solvent polarity (e.g., DMSO vs. PBS), pH, and instrumentation calibration .
  • Standardization :
    • Use a reference dye (e.g., fluorescein in 0.1 M NaOH, Φ = 0.92) for instrument calibration .
    • Report solvent and temperature explicitly. For aqueous studies, measure Φ in PBS (pH 7.4) to mimic physiological conditions .
  • Validation : Compare results with published spectra in the Beilstein Journal of Organic Chemistry or Advanced Journal of Chemistry .

Q. What experimental strategies can mitigate challenges in multiplexed imaging when combining this compound with other fluorophores?

Methodological Answer:

  • Spectral Overlap : Use spectral unmixing software (e.g., Zen Blue, ImageJ plugins) to separate BDP FL (516 nm) from dyes like Cy3 (570 nm) or Cy5 (670 nm) .
  • Excitation Timing : Employ sequential excitation (e.g., 488 nm for BDP FL, 561 nm for TAMRA) to avoid cross-talk .
  • Control Experiments : Validate specificity via single-dye controls and quenching tests (e.g., sodium dithionite for confirming covalent labeling) .

Q. How can researchers design robust experiments to track biomolecular dynamics in live cells using this compound?

Methodological Answer:

  • Labeling Protocol : Use cell-permeable alkyne precursors (e.g., propargylcholine) for metabolic incorporation, followed by CuAAC with this compound .
  • Imaging Parameters : Limit laser power (<5% intensity) and exposure time (<200 ms) to reduce phototoxicity. Use spinning-disk confocal microscopy for high temporal resolution .
  • Data Analysis : Quantify fluorescence recovery after photobleaching (FRAP) or single-particle tracking (SPT) with software like Fiji or TrackMate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP FL alkyne
Reactant of Route 2
Reactant of Route 2
BDP FL alkyne

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.